REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.CN(C=O)C.S(Cl)([Cl:19])=O>>[Cl:19][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C(N=C(O2)S)C1
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.79 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at r.t. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and to the residue
|
Type
|
ADDITION
|
Details
|
was added toluene (2×60 mL)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation each time
|
Type
|
CUSTOM
|
Details
|
to remove excess SOCl2 via an azetrope
|
Type
|
DISSOLUTION
|
Details
|
The resultant crude product was dissolved in ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gave crude 22 which
|
Type
|
CUSTOM
|
Details
|
was purified by silica-gel column chromatography (eluent: petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC2=C(N1)C=C(C=C2)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |